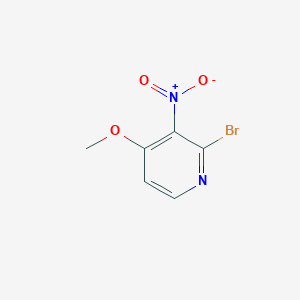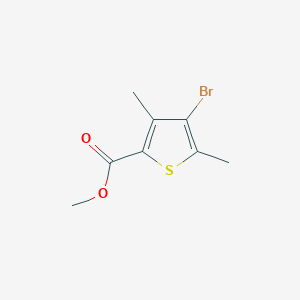![molecular formula C70H67Br2NO B13143375 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with multiple tert-butylphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine typically involves multi-step organic reactions. One common method includes the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, which is then converted into the desired phenoxazine derivative . The reaction conditions often involve strong acids and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for oxidation, reducing agents like hydrazine hydrate for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)iodonium triflate: Another compound with tert-butylphenyl groups, used as a photoinitiator and photoacid generator.
Bis(4-tert-butylphenyl) phenyl phosphate: Known for its stability and used in various chemical applications.
Uniqueness
10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine is unique due to its highly substituted phenoxazine core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C70H67Br2NO |
|---|---|
Molecular Weight |
1098.1 g/mol |
IUPAC Name |
10-[3,5-bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine |
InChI |
InChI=1S/C70H67Br2NO/c1-67(2,3)56-21-13-44(14-22-56)48-33-49(45-15-23-57(24-16-45)68(4,5)6)36-52(35-48)54-39-55(41-62(40-54)73-63-31-29-60(71)42-65(63)74-66-43-61(72)30-32-64(66)73)53-37-50(46-17-25-58(26-18-46)69(7,8)9)34-51(38-53)47-19-27-59(28-20-47)70(10,11)12/h13-43H,1-12H3 |
InChI Key |
LBAZZWRHMVEWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)N4C5=C(C=C(C=C5)Br)OC6=C4C=CC(=C6)Br)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



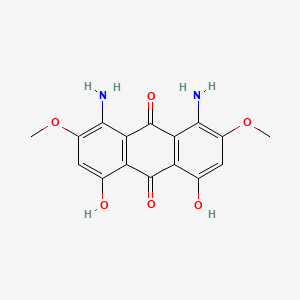

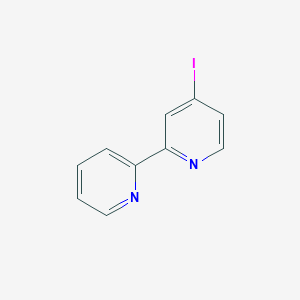


![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
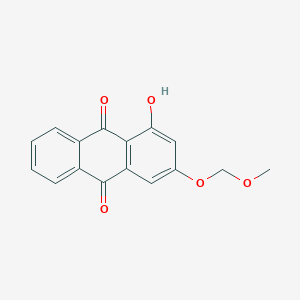
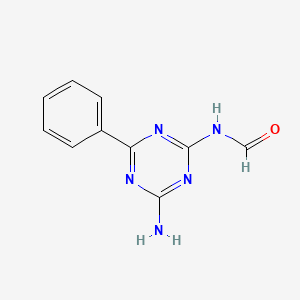
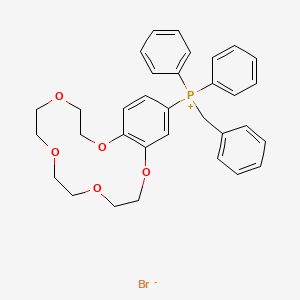
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
